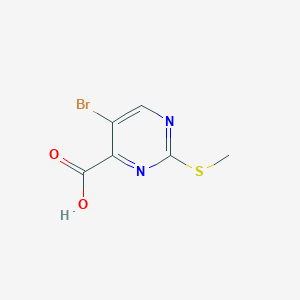

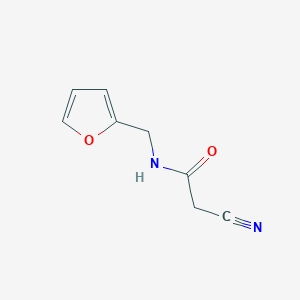

2-Cyano-N-(Furan-2-ylmethyl)acetamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide derivatives involves reactions of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with different reagents such as chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters. These processes lead to the formation of compounds that were further reacted with pyridinecarbaldehydes and 5-arylfurfural to produce 5-heterylidene derivatives, showcasing the versatility of the core structure in synthesizing a variety of chemically interesting compounds with potential anticancer activity (Horishny, Arshad, & Matiychuk, 2021).

Molecular Structure Analysis

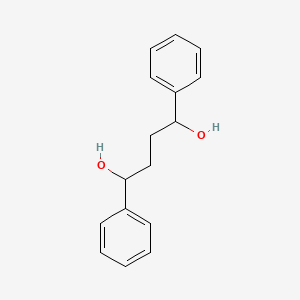

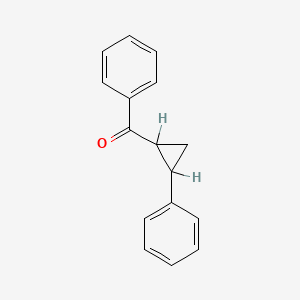

The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide reveals an acetamide unit inclined to the furan ring, indicating a specific spatial arrangement that facilitates interactions such as hydrogen bonding within the crystal lattice. This structure is pivotal in understanding the compound's physical properties and reactivity (Subhadramma, Siddaraju, Naveen, Saravanan, & Gayathri, 2015).

Chemical Reactions and Properties

2-Cyano-N-(furan-2-ylmethyl)acetamide participates in various chemical reactions due to its active functional groups. For example, it can react with different aldehydes to form Schiff bases, demonstrating its utility in organic synthesis and the construction of complex molecules with potential biological activities (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die Verbindung wurde synthetisiert und auf ihre Antitumoraktivität getestet . Die stärkste und selektivste zytotoxische Wirkung wurde bei 2-(5-R-Benzyl-4-oxo-3-arylthiazolidin-2-yliden)-2-cyano-N-(Furan-2-ylmethyl)acetamiden gegen CCRF-CEM- und SR-Leukämiezellen gefunden .

Antibakterielle Aktivität

Furan-Derivate, einschließlich „2-Cyano-N-(Furan-2-ylmethyl)acetamid“, haben eine signifikante antibakterielle Aktivität gezeigt . Sie wurden im Kampf gegen bakterielle Infektionen eingesetzt .

Antifungal Aktivität

Furan-Derivate sind für ihre antifungalen Eigenschaften bekannt . Dies deutet darauf hin, dass „this compound“ möglicherweise in antifungalen Anwendungen eingesetzt werden könnte .

Entzündungshemmende Aktivität

Es wurde berichtet, dass Furan-Derivate entzündungshemmende Wirkungen haben . Dies zeigt, dass „this compound“ zur Behandlung von entzündungsbedingten Erkrankungen eingesetzt werden könnte .

Analgetische Eigenschaften

Furan-Derivate sind für ihre analgetischen (schmerzlindernden) Eigenschaften bekannt . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Schmerzbehandlung eingesetzt werden könnte .

Antivirale Aktivität

Furan-Derivate haben antivirale Eigenschaften gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von Virusinfektionen eingesetzt werden könnte .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It has been identified as a cytotoxic agent, suggesting that it may interact with cellular components involved in cell growth and proliferation .

Mode of Action

As a cytotoxic agent, it likely interacts with its targets, leading to changes that inhibit cell growth or induce cell death

Biochemical Pathways

Given its cytotoxic activity, it may impact pathways related to cell cycle regulation, apoptosis, or DNA repair

Result of Action

It has shown anticancer activity against leukemia cell lines, suggesting that it may induce cell death or inhibit cell proliferation in these cells .

Eigenschaften

IUPAC Name |

2-cyano-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICPABBXIAAASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308038 | |

| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59749-85-8 | |

| Record name | 59749-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-cyano-N-(furan-2-ylmethyl)acetamide?

A1: 2-cyano-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [] Its structure comprises a furan ring linked to an acetamide unit via a methylene bridge. [] Crystallographic studies revealed that the acetamide unit is inclined to the furan ring by 76.7°. []

Q2: How does the structure of 2-cyano-N-(furan-2-ylmethyl)acetamide relate to its potential antimicrobial activity?

A2: While 2-cyano-N-(furan-2-ylmethyl)acetamide itself doesn't exhibit significant antimicrobial activity, it serves as a versatile precursor for synthesizing diverse thiazole, bithiazolidinone, and pyranothiazole derivatives. [] These derivatives have demonstrated promising antibacterial and antifungal activities against various strains, including K. pneumoniae, A. fumigatus, and G. candidium. [] The furan moiety and the cyanoacetamide group are believed to play crucial roles in the observed bioactivity. []

Q3: Are there any established Structure-Activity Relationships (SAR) for derivatives of 2-cyano-N-(furan-2-ylmethyl)acetamide?

A3: Research suggests that modifications to the core structure of 2-cyano-N-(furan-2-ylmethyl)acetamide can significantly impact the antimicrobial potency and selectivity of its derivatives. For instance, the introduction of specific substituents on the thiazole, bithiazolidinone, or pyranothiazole rings derived from this compound has led to variations in their activity against different microbial strains. [] Further SAR studies are crucial to optimize the antimicrobial profile of these compounds.

Q4: What analytical methods are commonly employed to characterize and quantify 2-cyano-N-(furan-2-ylmethyl)acetamide and its derivatives?

A4: Researchers utilize a combination of techniques to characterize and quantify 2-cyano-N-(furan-2-ylmethyl)acetamide and its derivatives. These include:

- Elemental analysis: To confirm the elemental composition of the synthesized compounds. []

- Spectral data: Including NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to elucidate the structure and functional groups present in the molecules. [, ]

- X-ray crystallography: Used to determine the three-dimensional structure and molecular packing of the compound in its crystalline form. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)